2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine is a chiral phosphine ligand known for its applications in enantioselective synthesis. This compound is characterized by its unique structure, which includes a phosphine group attached to an indane backbone. It is widely used in various chemical reactions due to its ability to facilitate high yield and enantioselective results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine typically involves the reaction of diphenylphosphine with an indane derivative under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired enantiomer is produced. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis, to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
Mechanism of Action
The mechanism by which 2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane backbone but lacks the phosphine group, making it less effective in catalytic applications.
2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine: This compound has additional methyl groups, which can affect its steric properties and reactivity.
Uniqueness
2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of a phosphine group and an indane backbone, which provides both electronic and steric properties that are beneficial in catalytic applications. Its ability to form stable complexes with metal ions and facilitate enantioselective reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYUOSURKZWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.